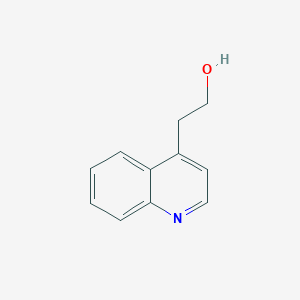

2-(Quinolin-4-YL)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-quinolin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7,13H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURVLXOUOWEPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480605 | |

| Record name | 2-(QUINOLIN-4-YL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55908-35-5 | |

| Record name | 4-Quinolineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55908-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(QUINOLIN-4-YL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Quinolin 4 Yl Ethanol and Analogues

Classical and Established Synthetic Routes to Quinoline-4-yl Derivatives

Several classical name reactions in organic chemistry provide reliable access to the quinoline (B57606) scaffold. These methods, developed over a century ago, remain fundamental in heterocyclic chemistry.

Friedländer Reaction and its Adaptations for Quinoline-4-yl Ethanol (B145695) Scaffolds

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline derivatives. wikipedia.orgjk-sci.comorganic-chemistry.org It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive carbon adjacent to a carbonyl group). wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial condensation followed by an intramolecular cyclodehydration to form the quinoline ring. derpharmachemica.com

To generate a quinoline-4-yl ethanol scaffold, a potential adaptation of the Friedländer reaction could involve the use of a 2-aminoaryl ketone and a carefully chosen carbonyl partner. For instance, reacting a 2-aminoaryl ketone with a β-keto ester or a 1,3-diketone can yield highly substituted quinolines. acgpubs.org A study by Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a catalyst in a solvent-free reaction between o-aminobenzophenone and butan-2,3-dione produced 2-acetyl-4-phenylquinoline in high yield. researchgate.net This 2-acetylquinoline product is a key precursor, as the acetyl group can be chemically reduced to the desired ethanol functionality.

The versatility of the Friedländer reaction is demonstrated by its tolerance for various starting materials and catalysts, including acids like p-toluenesulfonic acid and Lewis acids such as zinc chloride and iodine. wikipedia.org

Pfitzinger Reaction Applications in the Synthesis of 4-Substituted Quinolines

The Pfitzinger reaction provides a reliable route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate. wikipedia.org This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

While this reaction primarily produces carboxylic acids at the 4-position, these products are valuable intermediates. researchgate.net For example, a quinoline-4-carboxylic acid can be converted to 2-(quinolin-4-yl)ethanol through a series of reduction steps. The Pfitzinger reaction has been employed in the synthesis of various biologically active molecules and can be adapted for different substitution patterns. researchgate.netnih.gov For instance, reacting 5-methylisatin (B515603) with phenoxy acetone (B3395972) yields 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid. iipseries.org Recent modifications, such as using microwave irradiation or TMSCl as a promoter, have improved the efficiency and environmental friendliness of the Pfitzinger reaction. iipseries.orgscispace.com

Gould-Jacobs Reaction for Accessing Quinoline-4-yl Structures

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which are key precursors for 4-substituted quinolines. wikipedia.orgwikidoc.org The process starts with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The resulting intermediate undergoes thermal cyclization at high temperatures to form an ethyl 4-hydroxyquinoline-3-carboxylate. wikipedia.orgmdpi.com Subsequent hydrolysis of the ester group and decarboxylation yields the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgmdpi.com

This 4-hydroxyquinoline intermediate is highly versatile. A crucial transformation involves its conversion to a 4-chloroquinoline (B167314) using reagents like phosphorus oxychloride. mdpi.comshu.ac.uk This 4-chloro derivative is an excellent substrate for nucleophilic substitution reactions. A notable application is the synthesis of ethyl 2-(quinolin-4-yl)propanoates, direct analogues of the target compound. This was achieved by reacting a substituted 4-chloroquinoline with diethyl sodiomethylmalonate in DMF. mdpi.comshu.ac.uk This demonstrates a clear and established pathway from an aniline to a quinoline-4-yl alkanoate scaffold via the Gould-Jacobs reaction. mdpi.comshu.ac.uk

Other Cyclization and Annulation Strategies Relevant to the Quinoline-4-yl Moiety

Several other classical methods, while not always the most direct for 4-substituted ethanol derivatives, are fundamental to quinoline synthesis and can be adapted to produce relevant precursors.

Skraup Synthesis: This reaction produces quinoline by heating aniline and glycerol (B35011) with sulfuric acid and an oxidizing agent like nitrobenzene. iipseries.org While a foundational method, it is typically less suited for introducing specific substituents at defined positions.

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines. The formation of 4-hydroxyquinolines provides an alternative route to the same key intermediates generated in the Gould-Jacobs reaction. mdpi.com

Knorr Quinoline Synthesis: This reaction converts β-ketoanilides into 2-hydroxyquinolines using a strong acid like sulfuric acid. iipseries.org It is primarily used for synthesizing quinolines substituted at the 2-position.

Combes Synthesis: This reaction produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine formed from the condensation of an aniline and a β-diketone. iipseries.org

Modern and Sustainable Green Chemistry Approaches

In response to the environmental impact of many classical synthetic methods, which often require harsh conditions and hazardous reagents, green chemistry approaches have gained prominence. These methods focus on using safer solvents, reducing waste, and employing reusable catalysts. acs.org

Nanocatalyzed Protocols for Enhanced Quinoline Synthesis

The use of nanocatalysts has emerged as a highly effective strategy for improving the efficiency and sustainability of quinoline synthesis, particularly through the Friedländer annulation. acs.org Nanocatalysts offer significant advantages over traditional homogeneous and heterogeneous catalysts, including high yields under mild conditions, short reaction times, ease of catalyst recovery and reuse, and often solvent-free reaction conditions. acs.orgkoreascience.kr

A variety of nanocatalysts have been successfully employed in the Friedländer synthesis of polysubstituted quinolines. These catalysts provide a large surface area and high catalytic activity, facilitating the condensation and cyclization steps. The choice of catalyst can influence reaction efficiency and conditions.

Below is a table summarizing various nanocatalyzed Friedländer reactions for quinoline synthesis:

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| CuO nanoparticles | 2-Aminobenzophenone, Ethyl acetoacetate | 60°C, Solvent-free | 95 | koreascience.kr |

| Li+ modified Na+-montmorillonite | 2-Aminoarylketones, 1,3-Diketones | Solvent-free | Good to Excellent | |

| Nano-crystalline Sulfated Zirconia (SZ) | 2-Aminoarylketones, Carbonyl compounds | Ethanol, Reflux | up to 98 | arabjchem.org |

| Zeolite | 2-Aminoarylketones, Carbonyl compounds | Ethanol, Reflux | up to 96 | arabjchem.org |

| Montmorillonite (B579905) K-10 | 2-Aminoarylketones, Carbonyl compounds | Ethanol, Reflux | up to 95 | arabjchem.org |

| Nano-Alumina (Nano-Al2O3) | 2-Aminoarylketones, Carbonyl compounds | Chloroform, Reflux | Excellent | researchgate.net |

| Nanoporous Aluminosilicate (AlKIT-5) | 2-Aminoarylketones, Carbonyl compounds | Ethanol, Reflux | Excellent | researchgate.net |

These nanocatalyzed protocols represent a significant advancement in the synthesis of quinoline derivatives, offering environmentally benign and highly efficient alternatives to traditional methods. koreascience.kr The ability to conduct these reactions under solvent-free conditions further enhances their green credentials by reducing volatile organic compound emissions. koreascience.kr

One-Pot Multicomponent Reactions for Expedited Derivatization

One-pot multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govresearchgate.net These reactions are particularly valuable for creating libraries of quinoline derivatives for screening purposes.

A notable MCR approach is the Doebner hydrogen transfer reaction, which has been modified for the eco-friendly, one-pot synthesis of quinoline-4-carboxylic acids from an aryl aldehyde, an amine, and pyruvate. tandfonline.com This method utilizes a dual green solvent system of water and ethylene (B1197577) glycol with p-toluenesulfonic acid (p-TSA) as a catalyst, offering excellent conversion rates and short reaction times. tandfonline.com The resulting quinoline-4-carboxylic acids are versatile precursors that can be further elaborated to introduce the ethanol moiety.

Another powerful MCR is the Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group. rsc.org A microwave-assisted, three-component domino reaction between anilines, aldehydes, and terminal aryl alkynes on a montmorillonite K-10 solid acid catalyst under solvent-free conditions provides rapid access to substituted quinolines. mdpi.com

Specifically for 2,4-disubstituted quinolines, a one-pot cyclization of in situ generated aryl imines with alkynes has been developed. This reaction, performed on a montmorillonite clay support impregnated with copper(I) bromide, efficiently yields compounds like 2-(2-Phenylquinolin-4-yl)ethanol. sorbonne-universite.fr

Table 1: Examples of One-Pot Multicomponent Reactions for Quinoline Scaffolds

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Modified Doebner | Aryl aldehyde, amine, sodium pyruvate | p-TSA, Water/Ethylene Glycol | Quinoline-4-carboxylic acid | tandfonline.com |

| Friedländer Domino | Aniline, aldehyde, terminal alkyne | Montmorillonite K-10, Microwave, Solvent-free | Substituted quinolines | mdpi.com |

| Imine Cyclization | Aryl aldehyde, aryl amine, alkyne | CuBr/Montmorillonite Clay, Microwave, Solvent-free | 2,4-Disubstituted quinolines | sorbonne-universite.fr |

Microwave-Assisted Synthetic Pathways

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and promote cleaner reactions. mdpi.com Its application in quinoline synthesis is well-documented, often in conjunction with MCRs and green chemistry principles.

A prime example is the rapid, solvent-free synthesis of 2,4-disubstituted quinolines, including 2-(2-phenylquinolin-4-yl)ethanol. sorbonne-universite.fr In this method, the reaction of an aryl imine with an alkyne on a solid clay support is significantly enhanced by microwave irradiation, demonstrating a synergistic effect between the catalyst and the energy source. sorbonne-universite.fr Similarly, the synthesis of N′-benzylidene-2-propylquinoline-4-carbohydrazides has been efficiently achieved in ethanol using microwave heating for just 1-3 minutes. arabjchem.org

The Friedländer reaction has also been adapted for microwave conditions. Wang et al. utilized the reusable solid acid catalyst Nafion NR50 in ethanol to mediate the reaction between 2-aminoaryl ketones and α-methylene carbonyl compounds, highlighting an environmentally friendly approach. mdpi.com These microwave-assisted protocols offer significant advantages in terms of reduced reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

|---|---|---|---|---|

| Tetrahydrobenzo[g]quinoline Synthesis | Classical heating in oil bath for 4 h | Focused microwave (100 °C) in ethanol | Shorter reaction times, excellent yields | mdpi.com |

| Carbohydrazide Synthesis | Conventional heating | Irradiation in ethanol for 1-3 min | Rapid reaction, excellent yields | arabjchem.org |

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally benign reaction conditions is a major goal in green chemistry. The use of an ethanol-water mixture has been explored as a green solvent for quinoline synthesis. researchgate.net

Solvent-free conditions are particularly effective when combined with microwave irradiation or solid-supported catalysts. The aforementioned synthesis of 2,4-disubstituted quinolines on a montmorillonite clay surface is a key example of a solvent-free method that proceeds with high efficiency. sorbonne-universite.fr

For the Friedländer synthesis, an efficient and recyclable ionic liquid catalyst, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS), has been used under solvent-free conditions. This protocol allows for the smooth reaction of various ortho-aminoaryl ketones with 1,3-dicarbonyl compounds at 70°C, yielding a range of quinoline derivatives in excellent yields and short reaction times. The catalyst can be recovered and reused multiple times without significant loss of activity. academie-sciences.fr Iron(III) triflate has also been shown to be an effective catalyst for the one-pot, solvent-free synthesis of indenoquinolinones from aromatic aldehydes, an amine, and 1,3-indanedione. d-nb.info

Transition-Metal-Catalyzed and Metal-Free Dehydrogenative Cyclization Protocols

Dehydrogenative cyclization reactions have emerged as powerful, atom-economical methods for constructing heterocyclic rings like quinoline. These reactions often involve the formation of C-C and C-N bonds with the loss of hydrogen gas.

Transition-Metal-Catalyzed Protocols: A variety of transition metals, including ruthenium, iridium, cobalt, copper, and nickel, have been employed to catalyze the synthesis of quinolines from 2-aminoaryl alcohols and ketones or secondary alcohols. researchgate.netresearchgate.net For instance, a readily available cobalt catalyst, Co(OAc)₂·4H₂O, facilitates the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones under mild, ligand-free conditions to produce quinolines in yields up to 97%. researchgate.netacs.org This cobalt-catalyzed system offers an environmentally benign route using an earth-abundant metal. acs.org Iridium complexes have also been used for the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones. organic-chemistry.org

Metal-Free Protocols: In a move towards more sustainable chemistry, metal-free dehydrogenative cyclizations have been developed. One such approach involves a one-pot cascade reaction using DMSO as both a solvent and a one-carbon source for the construction of functionalized quinolines from acetophenones and anthranils. organic-chemistry.org Another metal-free method reports the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH and using K₂S₂O₈ as an oxidant. nih.gov Furthermore, a triazine-based microporous organic polymer has been shown to promote the dehydrogenative cyclization between 2-aminobenzyl alcohols and 1-arylethanols, yielding quinolines with hydrogen as the only byproduct. This heterogeneous catalyst can be recovered and reused multiple times. thieme-connect.com

Regioselective and Stereoselective Functionalization Strategies

Strategies for Direct and Indirect C-4 Functionalization of the Quinoline Ring

Achieving regioselective functionalization of the quinoline ring is crucial for synthesizing specific isomers. The C-4 position, in particular, is a key site for modification.

Indirect Functionalization: Classical methods often build the quinoline ring with the desired C-4 substituent already in place. The Pfitzinger reaction, for example, synthesizes 6-substituted-quinoline-4-carboxylic acids from the reaction of 5-substituted isatins with pyruvic acid. rsc.orgnih.gov These carboxylic acids are stable intermediates that can be readily converted into other functional groups at the C-4 position.

Direct Functionalization: Direct C-H functionalization offers a more atom-economical approach. One powerful strategy involves the use of quinoline N-oxides, where the N-oxide group acts as a directing group to facilitate functionalization at the C-2 and C-8 positions. researchgate.netmdpi.com However, methods for direct C-4 functionalization are also being developed. One such method involves the regioselective magnesiation of the quinoline ring. For instance, using i-PrMgCl·LiCl on 2,4-dibromoquinoline (B189380) leads to a 4-magnesiated intermediate, which can then react with various electrophiles. acs.org This allows for the sequential and controlled functionalization at specific positions of the quinoline core. acs.org

Introduction of the Ethanol Moiety and its Structural Variations

The final step in the synthesis of this compound involves the introduction of the ethanol side chain at the C-4 position.

One direct method involves the reaction of a C-4 lithiated or magnesiated quinoline with ethylene oxide. A more common approach involves building the side chain from a C-4 functionalized precursor. For example, a 6-substituted-quinoline-4-carboxylic acid can be converted to the corresponding Weinreb amide (N-methoxy-N-methylcarboxamide). nih.gov Reaction of this amide with a Grignard reagent like methylmagnesium bromide yields a C-4 acetylquinoline (1-(quinolin-4-yl)ethanone). This ketone can then be converted to a terminal epoxide using a Corey-Chaykovsky reaction. Finally, nucleophilic opening of the epoxide ring with an alkoxide, followed by workup, yields a 2-(quinolin-4-yl)-1-alkoxypropan-2-ol, a structural analogue of the target molecule. nih.gov

A more direct synthesis of a related structure, 2-(2-phenylquinolin-4-yl)ethanol, was achieved in a one-pot, microwave-assisted reaction between an aniline, an aldehyde, and but-3-yn-1-ol. sorbonne-universite.fr This highlights the efficiency of multicomponent strategies in directly assembling the final target structure.

Table 3: Key Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | Quinoline ring with an ethanol group at position 4 |

| Quinoline-4-carboxylic acid | Quinoline ring with a carboxylic acid group at position 4 |

| 2,4-Dibromoquinoline | Quinoline ring with bromine atoms at positions 2 and 4 |

| 2-Aminoaryl alcohol | Aniline derivative with an alcohol-containing substituent at the ortho position |

| Isatin | An indole (B1671886) derivative with ketone groups at positions 2 and 3 |

| Pyruvic acid | A simple alpha-keto acid |

| p-Toluenesulfonic acid (p-TSA) | An organic sulfonic acid catalyst |

| Montmorillonite K-10 | A type of clay used as a solid acid catalyst |

| 1,3-Disulfonic acid imidazolium hydrogen sulfate (DSIMHS) | An acidic ionic liquid catalyst |

| N-methoxy-N-methylquinoline-4-carboxamide (Weinreb amide) | An amide derivative used for ketone synthesis |

| 1-(Quinolin-4-yl)ethanone | Quinoline with an acetyl group at position 4 |

| Ethylene oxide | A three-membered cyclic ether |

Stereoselective Synthesis of Chiral this compound Derivatives

The preparation of enantiomerically pure or enriched this compound derivatives can be approached through several strategic disconnections. Key methodologies include the asymmetric reduction of a suitable prochiral ketone precursor and the construction of the chiral ethanol sidechain on a pre-existing quinoline core through stereoselective reactions.

One prominent and effective method for introducing chirality into analogues of this compound involves a multi-step sequence commencing with a substituted 4-hydroxyquinoline. This approach leverages the well-established Sharpless asymmetric dihydroxylation to install the chiral diol functionality, which is then further elaborated to the desired aminoethanol derivative.

A noteworthy example is the asymmetric synthesis of quinolineaminoethanols. nih.gov The synthesis begins with 4-hydroxyquinoline, which is first converted to a 4-vinylquinoline (B3352565) derivative. nih.gov This vinyl intermediate is the substrate for the crucial Sharpless asymmetric dihydroxylation. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to stereoselectively add two hydroxyl groups across the double bond. mdpi.comnih.govwikipedia.org The choice of the chiral ligand, either AD-mix-α (containing the dihydroquinine (DHQ) ligand) or AD-mix-β (containing the dihydroquinidine (B8771983) (DHQD) ligand), dictates the absolute stereochemistry of the resulting diol. nih.gov

An alternative and more direct strategy for the synthesis of chiral this compound would be the asymmetric reduction of a prochiral ketone, such as 4-acetylquinoline. While specific literature on the asymmetric reduction of 4-acetylquinoline is not extensively detailed, successful methodologies for analogous heterocyclic ketones provide strong precedent for this approach. For example, the asymmetric borane-mediated reduction of 3-acetylpyridine (B27631) and 4-acetylpyridine (B144475) using a chiral spiroborate ester catalyst derived from a non-racemic 1,2-amino alcohol has been shown to produce the corresponding chiral pyridylethanols with excellent enantioselectivity (up to 99% ee) and in high yields. nih.gov This suggests that a similar strategy could be effectively applied to the enantioselective reduction of 4-acetylquinoline to furnish chiral 1-(quinolin-4-yl)ethanol.

The following table summarizes the key aspects of the stereoselective synthesis of a chiral quinolineaminoethanol derivative:

| Step | Reaction | Reagents and Conditions | Key Feature | Reference |

| 1 | Bromination | POBr₃ | Conversion of hydroxyl to bromo group. | nih.gov |

| 2 | Suzuki Coupling | Potassium vinyltrifluoroborate, Pd catalyst | Formation of 4-vinylquinoline. | nih.gov |

| 3 | Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, OsO₄ (cat.) | Introduction of chirality via stereoselective diol formation. | nih.gov |

| 4 | Epoxidation | Three-step sequence | Formation of a chiral epoxide from the diol. | nih.gov |

| 5 | Epoxide Opening | Amine, microwave heating | Formation of the final chiral aminoethanol product. | nih.gov |

The following table presents data on the asymmetric reduction of acetylpyridines, suggesting a viable route for the synthesis of chiral this compound:

| Substrate | Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 3-Acetylpyridine | Spiroborate ester from (S)-diphenyl valinol | BH₃-SMe₂ | High | 97.2 | nih.gov |

| 4-Acetylpyridine | Spiroborate ester from (S)-diphenyl valinol | BH₃-SMe₂ | High | 99 | nih.gov |

These synthetic strategies highlight the robust and versatile methods available for accessing chiral derivatives of this compound. The choice of method depends on the desired substitution pattern and the availability of starting materials. The multi-step approach through Sharpless dihydroxylation offers a reliable route to complex aminoethanol analogues, while the asymmetric reduction of a ketone precursor presents a more direct and potentially highly efficient pathway to the parent chiral alcohol.

Structure Activity Relationship Sar Studies of 2 Quinolin 4 Yl Ethanol and Its Derivatives

Influence of Substituents on the Quinoline (B57606) Ring at Positions 2, 3, 4, 5, 6, 7, and 8 on Biological Activity

The biological profile of quinoline-based compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. ontosight.ai Modifications at each position can dramatically alter the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Position 2: Substitutions at this position can have a significant impact. For instance, in the context of antimalarial activity, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) at position 2 was found to enhance activity, whereas an electron-withdrawing chlorine atom (-Cl) led to a loss of activity. nih.gov In anticancer research, substitutions at position 2 have been reported to be more active against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org

Position 3: This position is also critical for modulating bioactivity. SAR studies on antimicrobial agents revealed that substitutions at position 3 were more effective than those at position 2. researchgate.net Furthermore, the presence of a carboxylic acid group at the C-3 position has been identified as a crucial element for the inhibitory activity of certain quinoline derivatives against insulin-like growth factor (IGF) receptors. orientjchem.org

Position 4: The introduction of substituents at the 4-position of the quinoline ring is a common strategy to enhance pharmacological potency, particularly in the development of anticancer agents. orientjchem.org For antimalarial 4-aminoquinolines, a substituted amino group at this position is considered essential for activity. slideshare.net

Position 5: The location of substituents on the benzo part of the quinoline ring is also pivotal. For example, anticancer evaluations have shown that a methyl group at the C-5 position confers more potent activity against cancer cells than a methyl group at the C-6 position. slideshare.net

Position 6: The introduction of a fluorine atom at position 6 has been shown to significantly boost the antibacterial activity of quinoline compounds. orientjchem.org In a series of quinoline carboxylic acid derivatives designed as insulin-like growth factor-1 receptor (IGF-1R) inhibitors, a 6-phenyl substituent was found to be important for potent activity. acs.org

Position 7: This position is frequently targeted for modification. The presence of a chloro group at C-7 is a hallmark of many potent antimalarials, including chloroquine (B1663885). slideshare.net For anticancer applications, introducing a hydroxyl (-OH) or methoxy (-OCH₃) group at this position can improve the compound's antitumor profile. orientjchem.org

Position 8: Substitution at C-8 can also confer significant biological properties. For example, the presence of a hydroxyl group at position 8, combined with a trimethoxyphenyl group at position 5, was found to result in potent anticancer activity. orientjchem.org

The following table summarizes the observed influence of various substituents on the quinoline ring on different biological activities.

| Position | Substituent | Observed Effect | Therapeutic Area | Citation |

|---|---|---|---|---|

| 2 | -OCH₃ (Electron-donating) | Enhanced activity | Antimalarial | nih.gov |

| 2 | -Cl (Electron-withdrawing) | Loss of activity | Antimalarial | nih.gov |

| 3 | -COOH | Crucial for activity | Anticancer (IGF Receptor Inhibitor) | orientjchem.org |

| 5 | -CH₃ | More potent than C-6 methyl | Anticancer | slideshare.net |

| 6 | -F | Enhanced activity | Antibacterial | orientjchem.org |

| 7 | -OH or -OCH₃ | Improved activity | Anticancer | orientjchem.org |

| 8 | -OH | Contributes to potent activity | Anticancer | orientjchem.org |

Role of the Ethanol (B145695) Side Chain and its Derivatives in Modulating Pharmacological Efficacy

The ethanol side chain attached to the quinoline ring is not merely a passive linker but plays an active role in defining the pharmacological properties of the molecule. Its length, flexibility, and the functional groups it carries are critical determinants of efficacy and selectivity.

Systematic variation of the amino alcohol side chain at the 4-position of the quinoline scaffold has been a key strategy in developing antimalarial drugs. Research has shown that this side chain is critical for biological activity. researchgate.netnih.gov For example, in a library of mefloquine (B1676156) analogues, modifications to the 4-position side chain led to compounds that retained antimalarial potency while exhibiting reduced accumulation in the central nervous system, indicating an improved selectivity profile. researchgate.netnih.gov The stereochemistry at the chiral carbon of the side chain also plays a role; compounds with an (R)-configuration have been found to be more active than their (S)-configuration counterparts in certain anticancer derivatives. orientjchem.org

The hydroxyl group of the ethanol side chain is a key feature, capable of forming hydrogen bonds with biological targets such as enzymes and receptors. ontosight.ai The presence and positioning of this and other oxygen-containing groups are vital for bioactivity. In the development of antimalarials, quinoline methanols and other amino-alcohols are prominent structural classes, underscoring the importance of the hydroxyl moiety. slideshare.netnih.gov

Replacing the hydroxyl group or altering its chemical environment can have profound effects. For instance, studies on 5,8-quinolinedione (B78156) derivatives have shown that introducing alkoxy groups can enhance cytotoxicity compared to the parent compound. mdpi.com In one study, the reaction of 6,7-dichloro-5,8-quinolinedione with alcohols in the presence of potassium carbonate yielded 7-alkoxy derivatives that showed higher antiproliferative activity than the starting material. mdpi.com The properties of compounds like 2-(dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol (B12891902) are influenced by both the hydroxyl group and the attached dibutylamino chain, which can participate in hydrogen bonding and van der Waals interactions, respectively. ontosight.ai

Optimizing a lead compound into a drug candidate requires fine-tuning its structure to maximize potency against the intended target while minimizing off-target effects. For quinoline ethanol derivatives, several structural features have been identified as critical for enhancing potency and selectivity.

For antimalarial agents, a systematic variation of the diamine quinoline methanol (B129727) side chain at position 4 was shown to be a successful strategy. researchgate.netnih.gov This led to the identification of (S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(2-(cyclopropylamino)ethylamino)ethanol, a compound that maintained high potency but had significantly lower permeability across cell monolayers predictive of the blood-brain barrier, suggesting reduced CNS side effects. researchgate.netnih.gov

In the realm of anticancer agents, specific substitutions on the quinoline ring are crucial. For example, in a series of 2-substituted-4-amino-6-halogenquinolines, the introduction of an ethylene (B1197577) linkage between the quinoline core and an aryl moiety at position 2 was essential for improving antiproliferative activity. mdpi.com Compound 8e from this study, featuring a 4-methoxystyryl group at C-2, demonstrated IC₅₀ values significantly more potent than the reference drug gefitinib (B1684475) against several cancer cell lines. mdpi.com

The table below shows cytotoxicity data for selected 2-substituted quinoline derivatives, highlighting the impact of side-chain modifications on anticancer activity.

| Compound | R (Substituent at C-2) | IC₅₀ (μM) vs. H-460 Cells | IC₅₀ (μM) vs. HT-29 Cells | Citation |

|---|---|---|---|---|

| 8a | (E)-2-(Furan-2-yl)vinyl | 0.10 | 0.89 | mdpi.com |

| 8b | (E)-2-(Thiophen-2-yl)vinyl | 0.12 | 1.01 | mdpi.com |

| 8e | (E)-2-(4-Methoxyphenyl)vinyl | 0.03 | 0.55 | mdpi.com |

| Gefitinib (Control) | - | 5.59 | >100 | mdpi.com |

Significance of Planarity and Conjugation Systems for Target Interactions

The aromatic, planar nature of the quinoline ring system is a significant contributor to its biological activity, particularly for mechanisms involving intercalation or π-π stacking interactions. orientjchem.orgresearchgate.net An extended conjugation system, often achieved by adding unsaturated substituents, can enhance the ability of these molecules to interact with planar structures within biological macromolecules like DNA or aromatic amino acid residues in proteins. orientjchem.org

For example, quinoline derivatives with a planar structure and an extended conjugation system have been found to exhibit superior anticancer activity, which is attributed to their ability to intercalate between the base pairs of DNA. orientjchem.orgresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cell death. Similarly, the quinoline moiety has been suggested to bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) via π−π stacking interactions, a key consideration in the design of anti-Alzheimer's agents. researchgate.net Expanding the degree of unsaturation in resonance with the basic quinoline skeleton is a strategy employed to enhance these interactions. researchgate.net

Systematic Analysis of Functional Group Contributions to Specific Therapeutic Profiles

The diverse therapeutic applications of quinoline derivatives can be attributed to the specific contributions of various functional groups attached to the core scaffold. A systematic analysis reveals clear patterns linking certain functional groups to particular biological activities.

Antimalarial Profile: The classic 4-aminoquinoline (B48711) structure is pivotal. A basic nitrogen atom in the side chain at position 4 is essential. slideshare.net A chlorine atom at position 7 generally confers potent activity. slideshare.net The side chain itself is critical, with modifications to its length and terminal amino group modulating activity and resistance profiles. Trifluoromethyl groups (-CF₃) at positions 2 and 8 are characteristic of the potent antimalarial mefloquine. nih.gov

Anticancer Profile: The anticancer activity of quinoline derivatives is often linked to their ability to interfere with DNA synthesis or inhibit protein kinases. orientjchem.orgresearchgate.net Planarity and extended conjugation enhance DNA intercalation. orientjchem.org Hydroxyl and methoxy groups, particularly at position 7, are associated with improved antitumor activity. orientjchem.org The presence of a halogen group in the side chain can increase lipophilicity and cellular uptake, thereby boosting anticancer effects. orientjchem.org

This systematic understanding allows medicinal chemists to rationally design novel derivatives of 2-(Quinolin-4-YL)ethanol with tailored therapeutic profiles by strategically incorporating specific functional groups known to favor a desired biological outcome.

Biological and Pharmacological Research of 2 Quinolin 4 Yl Ethanol Derivatives

Antimicrobial Research

Derivatives of 2-(quinolin-4-yl)ethanol have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies have explored their efficacy against a variety of pathogens, including mycobacteria, Gram-positive and Gram-negative bacteria, and pathogenic fungi.

Antitubercular Activity against Mycobacterium tuberculosis Strains

Several studies have highlighted the potential of this compound derivatives as antitubercular agents. A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov The results indicated that thirteen of these derivatives exhibited moderate to good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 μM. nih.gov Notably, compounds 8a and 8h demonstrated activity comparable to the standard drug pyrazinamide. nih.gov The substitution of a halogen group at the 6-position of the quinoline (B57606) ring and the nature of the alkoxy group were found to influence the activity. nih.gov

Another study focused on 2-quinolin-4-yloxyacetamides, which also showed promising results against M. tuberculosis (H37Rv). acs.org Several compounds in this series displayed potent antitubercular activities with MICs in the low micromolar range. acs.org The most effective compound, 54 , had an MIC value of 0.6 μM and showed no significant cytotoxicity. acs.org Furthermore, this compound and other potent analogues demonstrated excellent intracellular activity against mycobacteria residing within macrophages. acs.org

Isatin-tethered quinoline derivatives have also been investigated for their anti-tubercular effects. mdpi.com The majority of these compounds showed potent to moderate activity against M. tuberculosis, with MICs ranging from 0.06 to 7.81 µg/mL. mdpi.com Specifically, derivative Q8b was found to be highly effective, with an MIC of 0.06 µg/mL, which is a 100-fold increase in activity compared to the lead compound. mdpi.com

Additionally, quinoline derivatives merged with triazole motifs have been synthesized and tested against various tuberculosis strains. frontiersin.org Compound 5n from this series showed the highest efficacy with an MIC value of 12.5 μg/mL against M. tuberculosis. frontiersin.org

Table 1: Antitubercular Activity of Selected this compound Derivatives

| Compound | Target Organism | MIC | Reference |

|---|---|---|---|

| 8a | Mycobacterium tuberculosis H37Rv | 14.4 µM | nih.gov |

| 8h | Mycobacterium tuberculosis H37Rv | Comparable to Pyrazinamide | nih.gov |

| 54 | Mycobacterium tuberculosis H37Rv | 0.6 µM | acs.org |

| Q8b | M. tuberculosis RCMB 010126 | 0.06 µg/mL | mdpi.com |

| 5n | M. tuberculosis | 12.5 µg/mL | frontiersin.org |

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Organisms

The antibacterial properties of this compound derivatives have been tested against a range of Gram-positive and Gram-negative bacteria.

In a study of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, several compounds displayed good activity against Staphylococcus albus (a Gram-positive bacterium). nih.gov Specifically, compounds 8c , 8d , 8e , 8g , 8k , and 8o were effective. nih.gov The same study also found that compound 8c showed good activity against Proteus mirabilis and compound 8n was active against Escherichia coli (both Gram-negative bacteria). nih.gov

Another series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity. Some of these compounds displayed good activity against Staphylococcus aureus (Gram-positive), with compound 5a4 showing the best inhibition with an MIC value of 64 μg/mL. mdpi.com Compound 5a7 was most active against Escherichia coli (Gram-negative) with an MIC of 128 μg/mL. mdpi.com The study suggested that a rigid cyclic amino group at the 2-phenyl position is favorable for activity against Gram-positive bacteria, while a flexible chain amino group enhances activity against E. coli. mdpi.com

Quinolineaminoethanols have also been investigated, showing more activity against Gram-positive bacteria than Gram-negative bacteria. nih.gov A better activity was often observed on S. aureus compared to E. faecalis. nih.gov Furthermore, substituted ethyl 2-(quinolin-4-yl)propanoates showed potent antimicrobial activity against two strains of Helicobacter pylori. mdpi.com

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| 8c, 8d, 8e, 8g, 8k, 8o | Staphylococcus albus | Good activity | nih.gov |

| 8c | Proteus mirabilis | Good activity | nih.gov |

| 8n | Escherichia coli | Good activity | nih.gov |

| 5a4 | Staphylococcus aureus | 64 µg/mL | mdpi.com |

| 5a7 | Escherichia coli | 128 µg/mL | mdpi.com |

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of this compound derivatives has also been explored. In the study of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, most of the synthesized compounds exhibited good to moderate antifungal activity against Candida albicans and Aspergillus niger. nih.gov

Another study investigating quinoline derivatives bearing a pyrazole (B372694) moiety found that compound 13b showed potent antifungal activity, being fourfold more potent than amphotericin B against Aspergillus clavatus (MIC 0.49 μg/mL) and Candida albicans (MIC 0.12 μg/mL). sci-hub.se

Research on other quinoline derivatives has also shown promising results. For instance, some derivatives have demonstrated selective anti-dermatophytic action, while others have shown activity against Candida species. researchgate.net However, some synthesized quinoline compounds were found to be inactive against Candida albicans. medcraveonline.com

Table 3: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Organism | MIC | Reference |

|---|---|---|---|

| 13b | Aspergillus clavatus | 0.49 µg/mL | sci-hub.se |

| 13b | Candida albicans | 0.12 µg/mL | sci-hub.se |

Anticancer Research

Quinoline derivatives, including those related to this compound, have been a focus of anticancer research due to their diverse mechanisms of action.

Mechanisms of Cancer Cell Growth Inhibition and Apoptosis Induction

Quinoline derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net For example, one novel quinoline derivative, 91b1 , was found to have a significant anticancer effect by causing cancer cells to accumulate in the G0/G1 phase of the cell cycle, thereby inhibiting their growth. nih.gov This compound was also found to downregulate Lumican, a protein associated with poor survival in some cancers. nih.gov

Other quinoline derivatives have been reported to induce apoptosis in cancer cells. arabjchem.org For instance, certain quinazoline (B50416) derivatives, which share a similar heterocyclic structure, have been shown to induce apoptosis in HCT-116 cells. nih.gov These compounds can increase the level of pro-apoptotic proteins like BAX while decreasing the level of anti-apoptotic proteins like Bcl-2. nih.gov Flow cytometry analysis of cancer cells treated with certain quinoline derivatives has confirmed the induction of apoptosis and cell cycle arrest at the G2 or S-phase. nih.gov

Investigations into DNA Intercalation and Topoisomerase Inhibition Properties

A significant mechanism by which some quinoline derivatives exert their anticancer effects is through interaction with DNA and the inhibition of topoisomerase enzymes. arabjchem.org Topoisomerases are crucial for DNA replication and transcription, and their inhibition can lead to cancer cell death.

DNA intercalators are molecules that can insert themselves between the base pairs of DNA, causing structural changes that can inhibit DNA replication and transcription. nih.gov Several quinoline derivatives have been identified as DNA intercalating agents. researchgate.net The planar aromatic structure of the quinoline ring is a key feature that facilitates this intercalation. nih.gov

Furthermore, many DNA-intercalating quinoline derivatives are also inhibitors of topoisomerase II. nih.govresearchgate.net These are often referred to as intercalative Topo II inhibitors. nih.gov For example, neocryptolepine, an indoloquinoline alkaloid, is a known DNA-intercalating agent that also inhibits topoisomerase II. researchgate.net Studies on new phthalazine (B143731) derivatives, which also contain a heterocyclic system, have identified compounds that are potent Topo II inhibitors and DNA intercalators. nih.govresearchgate.net Some thiazacridine derivatives have also shown inhibitory activity against human topoisomerase I, which is suggested to be due to their DNA intercalation ability. mdpi.com

Inhibition of Specific Oncogenic Pathways and Molecular Targets

Quinoline derivatives have emerged as a significant class of compounds in cancer research, with many exhibiting potent inhibitory effects on crucial oncogenic pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and various quinoline derivatives have been developed as EGFR inhibitors. nih.govnih.gov For instance, 4-anilinoquinoline-3-carbonitriles have been identified as effective EGFR kinase inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov The design of these inhibitors often draws from the structure of approved 4-anilinoquinazoline (B1210976) inhibitors. nih.gov Furthermore, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized and shown to inhibit EGFR kinase, with the most potent compounds exhibiting IC50 values of 0.22 and 0.31 μM. rsc.org Hybrid derivatives linking the quinoline scaffold to other heterocyclic systems, such as pyrazoline or pirazolinylthiazole, have also demonstrated promising EGFR inhibitory effects at nanomolar concentrations. nih.gov

The c-Met proto-oncogene , which encodes the hepatocyte growth factor receptor, is another critical target in oncology. Aberrant c-Met signaling is implicated in tumor growth and progression. A notable derivative, 2-(4-(1-(quinolin-6-ylmethyl)-1H- nih.govnih.govpnas.orgtriazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903), has been identified as an extremely potent and selective c-Met inhibitor. acs.orgresearchgate.net This compound demonstrated effective tumor growth inhibition in c-Met dependent tumor models. acs.org Structure-activity relationship (SAR) studies have highlighted the importance of the 4-phenoxyquinoline moiety and a linker to an aromatic group for c-Met tyrosine kinase modulation. nih.gov

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Several quinoline derivatives have been investigated as inhibitors of this pathway. nih.gov Some 4-aniline quinoline compounds containing a phenylsulfonylurea moiety have shown dual inhibitory effects on PI3K and mTOR, with IC50 values in the micromolar range. nih.gov Additionally, quinoline-chalcone hybrids have been found to non-selectively inhibit all PI3K isoforms, with the most potent compound against PI3K-γ having an IC50 of 52 nM. nih.gov These compounds were also shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in cancer cell lines. nih.gov

Histone Deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. nih.govfrontiersin.org Novel 2-substituted phenylquinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors. nih.gov Some of these compounds, bearing a hydroxamic acid or hydrazide zinc-binding group, have exhibited significant selectivity for HDAC3 over other isoforms. nih.gov

| Compound/Derivative Class | Target | Key Findings | IC50 Values | Citation |

|---|---|---|---|---|

| 4-Anilinoquinoline-3-carbonitriles | EGFR Kinase | Effective inhibitors with activity comparable to 4-anilinoquinazoline-based inhibitors. | 7.5 nM (for compound 44) | nih.gov |

| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids | EGFR Kinase | Showed significant antiproliferative action against breast carcinoma cells. | 0.22 and 0.31 μM | rsc.org |

| 2-(4-(1-(Quinolin-6-ylmethyl)-1H- nih.govnih.govpnas.orgtriazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) | c-Met Kinase | Extremely potent and selective inhibitor with effective tumor growth inhibition in preclinical models. | Not explicitly stated in provided text. | acs.orgresearchgate.net |

| 4,6,7-Substituted Quinolines (analogues of cabozantinib) | c-Met Kinase | Derivatives showed higher or comparable activity to cabozantinib. | 19 and 64 nM | nih.gov |

| 4-Aniline Quinoline compounds with phenylsulfonylurea | PI3K/mTOR | Dual inhibitors with activity against MCF-7 cell line. | PI3K: 0.72 μM, mTOR: 2.62 μM | nih.gov |

| Quinoline-chalcone hybrids | PI3K isoforms | Non-selective inhibition of all PI3K isoforms. | 52 nM (against PI3K-γ) | nih.gov |

| 2-Substituted phenylquinoline-4-carboxylic acid derivatives | HDAC3 | Showed significant selectivity for HDAC3. | Not explicitly stated in provided text. | nih.gov |

Antimalarial Research

Quinoline-containing compounds have long been a cornerstone of antimalarial chemotherapy. nih.govnih.gov The research into this compound derivatives continues this legacy, with a focus on overcoming drug resistance.

Activity against Plasmodium falciparum and Other Malaria Parasites

Derivatives of this compound have demonstrated significant activity against Plasmodium falciparum, the most virulent malaria parasite in humans. nih.govacs.org For example, a series of heterocyclic chloroquine (B1663885) hybrids, which include a two-carbon chain at position four of the quinoline ring, have shown inhibitory activity against chloroquine-sensitive strains of Plasmodium berghei ANKA. mdpi.com Several of these compounds significantly reduced heme crystallization with IC50 values below 10 µM, comparable to chloroquine. mdpi.com

Furthermore, systematic variations of the amino alcohol side chain at the 4-position of the mefloquine (B1676156) scaffold have led to analogues that maintain potent antimalarial activity. nih.gov One such compound, (S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(2-(cyclopropylamino)ethylamino)ethanol (WR621308), was identified as a new lead with single-dose efficacy. nih.gov In vitro evaluations of various novel quinoline derivatives have revealed moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. nih.gov Some of these compounds showed excellent activity compared to the standard drug chloroquine. nih.gov

| Compound/Derivative Class | Parasite Strain(s) | Activity Metric | Result | Citation |

|---|---|---|---|---|

| Heterocyclic chloroquine hybrids | Plasmodium berghei ANKA (chloroquine-sensitive) | IC50 (heme crystallization) | < 10 µM | mdpi.com |

| (S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(2-(cyclopropylamino)ethylamino)ethanol (WR621308) | Not specified | Efficacy | Single dose efficacy | nih.gov |

| Novel quinoline derivatives (compounds 4b, 4g, 4i, 12) | Plasmodium falciparum | IC50 | 0.014–5.87 μg/mL | nih.gov |

| Quinoline-piperidine conjugates | P. falciparum (NF54 and K1 strains) | Activity | Highly potent in nanomolar range against both strains | researchgate.net |

| 7-chloro-4-(piperazin-1-yl)quinoline derivatives (compound 3c) | Plasmodium falciparum | MIC | 0.18 μg/mL (more potent than quinine) | biointerfaceresearch.com |

Neurobiological Research

The quinoline scaffold is also a "privileged structure" in the context of neuropharmacology, with derivatives showing potential for treating neurodegenerative diseases. mdpi.com

Evaluation of Neuroprotective Potential

Quinoline derivatives have been investigated for their neuroprotective effects, particularly in the context of diseases like Alzheimer's and Parkinson's. mdpi.com Oxidative stress is a key factor in the pathology of these neurodegenerative disorders. mdpi.com Some quinoline derivatives have demonstrated potent radical scavenging activity. nih.gov For instance, certain novel D3/D2 receptor agonists with a quinoline moiety have exhibited significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. nih.gov

Molecular docking studies have suggested that some quinoline derivatives could act as inhibitors of enzymes involved in neurodegeneration, such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). mdpi.com Furthermore, bidentate quinoline-triazole derivatives have been shown to modulate the aggregation of the amyloid-β peptide, a key event in Alzheimer's disease, particularly in the presence of copper ions. researchgate.net

Modulation of Neuronal Channels and Neurotransmitter Systems (e.g., Sodium Channel Blocking)

The modulation of neuronal channels and neurotransmitter systems is another area where quinoline derivatives have shown promise. Some quinoline-based compounds are known to act as calcium channel blockers. researchgate.net While direct evidence for this compound derivatives as sodium channel blockers was not prominent in the provided search results, the broader class of quinoline derivatives has been associated with the modulation of various ion channels. This modulation of neuronal excitability is a key mechanism for potential therapeutic applications in neurological disorders.

Characterization as NMDA Antagonists and M1 Regulators

Derivatives of this compound have been investigated for their potential to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. Certain quinoline derivatives have been identified as subtype-selective NMDA receptor blockers. google.com For instance, specific 3- and 4-substituted quinolin-2-ones have demonstrated antagonist activity at the glycine (B1666218) site of the NMDA receptor. google.com The development of such compounds is significant for their potential therapeutic applications in neurological conditions.

Research has explored a range of quinolin-4-yl derivatives for their efficacy as NMDA receptor subtype blockers. google.com These compounds are characterized by a quinoline core with various substitutions. A general structure for these derivatives is presented below:

Core Structure: Quinoline

Substitutions: Varied, including hydrogen, lower alkyl, lower alkoxy, hydroxy, amino, nitro, cyano, lower alkyl-amino, di-lower alkyl-amino, and halogen groups at different positions of the quinoline ring. google.com

The table below summarizes key structural features of some investigated NMDA receptor antagonists based on the quinoline scaffold.

| Compound Class | General Structural Features | Receptor Target | Observed Activity |

|---|---|---|---|

| Quinolin-4-yl derivatives | Substitutions at R¹, R², R³, and R positions of the quinoline ring. | NMDA Receptor | Antagonist activity, subtype-selective |

| 3- and 4-substituted quinolin-2-ones | Substitutions at the 3 and 4 positions of the quinolin-2-one core. | Glycine site on the NMDA Receptor | Antagonist activity |

Further studies have synthesized and evaluated 3'-(arylmethyl)- and 3'-(aryloxy)-3-phenyl-4-hydroxyquinolin-2(1H)-ones as orally active antagonists of the glycine site on the NMDA receptor. acs.org

Anti-inflammatory and Immunomodulatory Research

The quinoline scaffold is a recurring motif in compounds investigated for anti-inflammatory properties. mdpi.comconnectjournals.comresearchgate.net

RORγt (Retinoic Acid-Related Orphan Receptor Gamma T) Modulation Studies

Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in various inflammatory and autoimmune diseases. google.comacs.org Consequently, modulation of RORγt activity is a therapeutic strategy for these conditions. Substituted quinoline compounds have been identified as modulators of RORγt. google.com

One patent describes a series of substituted quinoline compounds of Formula I, which are designed to modulate RORγt activity for the treatment of conditions like rheumatoid arthritis and psoriasis. google.com The general structure of these compounds involves a quinoline core with a wide range of possible substituents at various positions, denoted as R¹ through R⁹. google.com

The table below outlines the general structural characteristics of these RORγt modulators.

| Compound Class | General Structural Features | Target | Therapeutic Indication |

|---|---|---|---|

| Substituted Quinoline Compounds (Formula I) | A quinoline core with diverse substituents at positions R¹ through R⁹. | RORγt | Rheumatoid arthritis, psoriasis |

Emerging Therapeutic Potentials and Other Biological Applications

Derivatives of this compound and related quinoline compounds have shown a broad spectrum of other biological activities, indicating their potential for diverse therapeutic applications.

Antimicrobial Activity: Several studies have reported the antimicrobial properties of quinoline derivatives. mdpi.comrsc.orgnih.gov For instance, substituted ethyl 2-(quinolin-4-yl)propanoates have demonstrated potent activity against Helicobacter pylori. mdpi.com Additionally, 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been investigated as potential antimicrobial candidates. rsc.orgnih.gov Some 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have shown good activity against S. albus, P. mirabilis, and E. coli. nih.gov

Anticancer Activity: The quinoline scaffold is present in numerous compounds explored for their anticancer effects. rsc.orgsmolecule.comnih.gov Research has focused on designing quinoline derivatives that can act as anticancer agents, for example, by targeting EGFR-TK. rsc.orgnih.gov

Antimalarial and Antihypertensive Potential: The quinoline ring is a core component of well-known antimalarial drugs like chloroquine. nih.govhumanjournals.com Certain novel quinoline derivatives, such as N-{[2-(morpholin-4-yl)-quinoline-3-yl] methyl}2-[(4-aminopentyl) (ethyl) amino] ethanol (B145695), are being explored for potential antihypertensive and antimalarial activities. humanjournals.com

The diverse biological activities of quinoline derivatives highlight their importance as a "privileged structural motif" in medicinal chemistry. nih.govhumanjournals.com

Computational and in Silico Studies of 2 Quinolin 4 Yl Ethanol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of quinoline (B57606) derivatives. These methods provide a theoretical framework to predict molecular stability, reactivity, and electronic characteristics.

Applications of Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinoline derivatives to understand their stability and reactivity. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to optimize the molecular structures of various quinoline derivatives. scirp.orgbohrium.com Such studies help in understanding the impact of different substituents on the electronic and structural properties of the quinoline core. scirp.org

Theoretical studies on quinoline-4-one derivatives, for example, have utilized DFT with the B3LYP functional to analyze their stability and reactivity in both gaseous and solution phases. scirp.org These calculations can predict enthalpies of formation and reaction, providing insights into the feasibility of synthetic routes. scirp.org Furthermore, DFT has been employed to study the corrosion inhibition properties of quinoline derivatives, confirming the formation of strong hybridization between the orbitals of the inhibitor molecules and the metal atoms. deakin.edu.au

Molecular Orbital and Electronic Property Analysis (e.g., HOMO-LUMO Energy Gaps)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key parameter; a smaller gap generally implies higher reactivity. ijpras.com

For various quinoline derivatives, HOMO-LUMO energy gaps have been calculated using DFT methods like B3LYP with different basis sets. ijpras.comnih.gov These calculations have shown that substituents on the quinoline ring can significantly alter the energy gap. For example, studies on 4-substituted quinolines revealed that electron-withdrawing groups like carbonyl and carboxyl lead to a lower energy gap, suggesting increased reactivity. ijpras.com In the context of developing new materials, the accurate prediction of these electronic properties is vital. bohrium.com Time-Dependent DFT (TD-DFT) is another powerful tool used to predict the electronic absorption spectra of these molecules, which can be correlated with experimental UV-Vis spectra. bohrium.comrsc.orgdergipark.org.tr

Table 1: Calculated Electronic Properties of Quinoline Derivatives using DFT (B3LYP/6-31G*)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline | -6.29 | -1.38 | 4.91 |

| 4-NH2-quinoline | -5.68 | -1.01 | 4.67 |

| 4-OH-quinoline | -6.00 | -1.11 | 4.89 |

| 4-COOH-quinoline | -6.47 | -2.22 | 4.25 |

| 4-OCH3-quinoline | -5.94 | -1.04 | 4.90 |

| 4-CHO-quinoline | -6.53 | -2.47 | 4.06 |

Data sourced from a theoretical study on quinoline and its derivatives. ijpras.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Modes of Action with Biological Targets

Molecular docking studies have been crucial in identifying potential biological targets for quinoline derivatives and predicting their binding affinities. For example, docking studies have been performed on quinoline-based compounds with various cancer-related proteins to predict their binding modes and scores. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.net

In the context of antimalarial drug development, molecular docking has been used to investigate the binding of quinoline-based inhibitors to enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH). scirp.org Such studies can reveal potential binding sites and suggest mechanisms of action, for instance, by showing competitive inhibition of a cofactor. scirp.org The binding energies calculated from docking simulations provide a quantitative measure of the binding affinity, helping to rank potential drug candidates. researchgate.net

Computational Approaches for Target Identification and Validation

Computational methods are also employed for the identification and validation of new biological targets for compounds like 2-(Quinolin-4-YL)ethanol and its analogues. mdpi.comnih.gov By screening a compound against a library of known protein structures, potential targets can be identified. This in silico target identification can then guide experimental validation. mdpi.comnih.gov

For instance, computational studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives have been used to identify their molecular targets in Mycobacterium tuberculosis. mdpi.comnih.gov These approaches often involve reverse docking, where a ligand is docked into the binding sites of a large set of proteins to find the most likely biological targets. This can accelerate the drug discovery process by narrowing down the number of proteins to be tested experimentally. The versatility of the quinoline scaffold has made it a focus in targeting various receptors involved in carcinogenic pathways, such as c-Met, VEGF, and EGF receptors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their efficacy. bohrium.comneliti.com

The development of a QSAR model typically involves calculating a set of molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. arabjchem.org These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques. bohrium.comarabjchem.org

For quinoline derivatives, QSAR studies have been successfully applied to predict various biological activities, including anticancer and anti-HIV properties. bohrium.comnih.govnih.gov For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on quinoline derivatives as gastric cancer cell line inhibitors resulted in a model with good predictive ability. nih.gov Similarly, QSAR models have been developed to predict the c-Met kinase inhibitory activity of 4-(2-fluorophenoxy) quinoline derivatives, revealing that properties like mass, electronegativity, and partial charges influence the activity. nih.gov The validation of these models is crucial to ensure their robustness and predictive power for designing new potent analogues. researchgate.netnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug Candidate Screening

In the initial phases of drug discovery, the assessment of a compound's ADMET profile is crucial to identify potential liabilities that could lead to failure in later developmental stages. In silico tools provide a valuable platform for the early prediction of these properties for this compound and its analogues. Various software and web-based platforms, such as SwissADME, pkCSM, and PreADMET, are commonly employed to estimate a range of pharmacokinetic and toxicity parameters. nih.govbenthamdirect.comrjptonline.orguad.ac.id

These predictive models are built upon large datasets of experimentally determined properties and utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms. For quinoline derivatives, these tools can predict key descriptors related to drug-likeness, such as adherence to Lipinski's rule of five, which assesses molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com

The predicted ADMET properties for a series of hypothetical analogues of this compound are presented in the table below. This data is illustrative and serves to demonstrate the type of information generated in such in silico screening studies.

Table 1: Predicted ADMET Properties of this compound Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Human Intestinal Absorption (%) | BBB Permeability | hERG Inhibition | Hepatotoxicity |

|---|---|---|---|---|---|---|---|---|

| This compound | 173.21 | 1.85 | 1 | 2 | High | Low | Low risk | Low risk |

| Analogue A | 254.32 | 3.10 | 2 | 3 | High | Low | Medium risk | Low risk |

| Analogue B | 312.40 | 4.25 | 1 | 4 | High | High | High risk | High risk |

| Analogue C | 201.25 | 2.50 | 1 | 2 | High | Low | Low risk | Low risk |

This table is for illustrative purposes and the data is not based on experimental results.

The predictions indicate that while many quinoline-based compounds exhibit good oral bioavailability, potential issues such as hERG inhibition, which can lead to cardiotoxicity, and hepatotoxicity must be carefully evaluated. rsc.org For instance, a study on quinoline derivatives highlighted that while some compounds were predicted to be orally bioavailable and less toxic, others showed potential for adverse effects. benthamdirect.com The use of these predictive tools allows for the early-stage filtering of compounds that are likely to have unfavorable ADMET profiles, thus conserving resources for more promising candidates.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful computational technique to investigate the dynamic behavior of molecules over time, providing detailed insights into conformational changes and the stability of protein-ligand complexes. scispace.comosti.govnih.govnih.gov For this compound and its analogues, MD simulations can be instrumental in understanding how these ligands interact with their biological targets at an atomic level.

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the fluctuations and conformational changes of both the ligand and its protein target. doi.org Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSF measures the deviation of each individual residue from its mean position over the course of the simulation. It helps to identify flexible regions of the protein, which can be important for ligand binding and conformational changes. doi.org

A study involving quinoline derivatives targeting the anti-influenza virus demonstrated that MD simulations could confirm the stability of the ligand-protein complexes, with RMSD values fluctuating around a stable mean after an initial equilibration period. mdpi.com Similarly, research on quinoline derivatives as potential anticancer agents used MD simulations to confirm the stability of the compounds within the active site of the target protein. tandfonline.com

The binding free energy of a ligand to its target can also be calculated from MD simulation trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). scispace.com This provides a more accurate estimation of binding affinity compared to static docking scores alone.

The table below illustrates typical data that might be generated from an MD simulation study of this compound analogues in complex with a target protein.

Table 2: Illustrative Molecular Dynamics Simulation Data for Protein-Ligand Complexes

| Complex | Average RMSD (Å) | Average RMSF of Binding Site Residues (Å) | Predicted Binding Free Energy (kcal/mol) |

|---|---|---|---|

| Protein + this compound | 1.5 ± 0.3 | 1.2 ± 0.2 | -7.8 |

| Protein + Analogue A | 1.8 ± 0.4 | 1.5 ± 0.3 | -8.5 |

| Protein + Analogue B | 2.5 ± 0.7 | 2.1 ± 0.5 | -6.2 |

| Protein + Analogue C | 1.6 ± 0.3 | 1.3 ± 0.2 | -8.1 |

This table is for illustrative purposes and the data is not based on experimental results.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity of 2-(Quinolin-4-YL)ethanol can be assembled.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of protons. In this compound, the spectrum would exhibit distinct signals for the ethanol (B145695) side chain and the quinoline (B57606) ring protons. The two methylene (B1212753) groups of the ethanol side chain (-CH₂-CH₂-OH) would appear as two triplets due to spin-spin coupling. The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift can be concentration-dependent. The aromatic protons on the quinoline ring would resonate in the downfield region, typically between 7.0 and 9.0 ppm. umn.edu The exact chemical shifts are influenced by the electronic effects of the nitrogen atom and the substitution pattern.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the ethanol side chain would appear in the aliphatic region (typically < 70 ppm), while the nine carbons of the quinoline ring would be found in the aromatic region (> 110 ppm). nih.govrsc.org The chemical shifts of the quinoline carbons are characteristic of the heterocyclic aromatic system. rsc.org

Representative ¹H NMR Data for a Related Structure: 1-(4-Methylquinolin-2-yl)ethanol This data is for a structural isomer and is presented for illustrative purposes.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 7.91 | d | 8.4 | Ar-H |

| 7.83 | d | 8.4 | Ar-H |

| 7.58–7.49 | m | Ar-H | |

| 7.44–7.30 | m | Ar-H | |

| 5.54 | q | 6.4 | CH-OH |

| 4.97 | br | OH | |

| 2.49 | s | Ar-CH₃ | |

| 1.55 | d | 6.8 | CH₃-CH |

Representative ¹³C NMR Data for Related Quinoline Structures This data is compiled from various quinoline derivatives for illustrative purposes. nih.govrsc.orgrsc.org

| Carbon Atom | Typical Chemical Shift Range (δ ppm) |

| C2 | 150 - 160 |

| C3 | 118 - 122 |

| C4 | 145 - 150 |

| C4a | 127 - 130 |

| C5 | 125 - 130 |

| C6 | 127 - 131 |

| C7 | 126 - 129 |

| C8 | 129 - 132 |

| C8a | 147 - 149 |

| -CH₂-Ar | 35 - 45 |

| -CH₂-OH | 60 - 65 |

While 1D NMR suggests a structure, 2D NMR experiments are crucial for confirming the precise connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.orgresearchgate.net For this compound, a key COSY correlation would be observed between the two methylene protons of the ethanol side chain, confirming their direct connectivity. Cross-peaks would also be seen between adjacent protons on the quinoline ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8, and H-2 with H-3). umn.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). hmdb.caosti.gov For instance, the HSQC spectrum would show a cross-peak connecting the proton signal of the Cα methylene group to the corresponding Cα carbon signal, and another connecting the Cβ methylene protons to the Cβ carbon. This allows for the unambiguous assignment of carbon signals for all protonated carbons. researchgate.netclockss.org